1-(3,3-Dimethylbut-1-en-1-yl)aziridine chemical structure
1-(3,3-Dimethylbut-1-en-1-yl)aziridine chemical structure
The following technical guide details the chemical structure, synthesis, and reactivity of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine , a specialized N-vinylaziridine characterized by significant steric bulk and ring strain.[1]
Structure, Synthesis, and Rearrangement Dynamics
Part 1: Executive Summary
1-(3,3-Dimethylbut-1-en-1-yl)aziridine (Molecular Formula: C
This molecule is primarily studied for its ability to undergo ring expansion reactions to form five-membered nitrogen heterocycles (pyrrolines). The presence of the bulky tert-butyl group at the
Part 2: Chemical Structure & Physical Properties
Structural Analysis
The molecule consists of two distinct domains with opposing electronic and steric requirements:
-
The Aziridine Ring: A highly strained, three-membered heterocycle containing a nitrogen atom.[1][2][3] The bond angles (~60°) deviate significantly from the ideal tetrahedral angle (109.5°), resulting in high Baeyer strain (~26 kcal/mol).[1]
-
The Enamine System: The nitrogen of the aziridine is attached to a vinyl group (
). -
The Steric Anchor: A tert-butyl group (
) attached to the terminal carbon of the vinyl chain.
Key Structural Feature: Nitrogen Pyramidalization
Unlike typical acyclic enamines where the nitrogen lone pair is fully delocalized into the
Physical Properties (Predicted)
| Property | Value / Description |
| Molecular Weight | 139.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~140–150 °C (Estimated at 760 mmHg) |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Hydrolyzes in water |
| Stability | Kinetic stability provided by t-butyl group; thermodynamically unstable toward ring expansion.[1] Sensitive to acid (enamine hydrolysis).[1] |
Part 3: Synthesis Protocols
The most direct and atom-economical route to 1-(3,3-Dimethylbut-1-en-1-yl)aziridine is the hydroamination of alkynes .[1]
Protocol: Base-Catalyzed Hydroamination
This method utilizes the nucleophilic addition of free aziridine to 3,3-dimethylbut-1-yne.[1]
Reagents:
-
Aziridine (Caution: Highly Toxic/Alkylating agent)[1]
-
3,3-Dimethylbut-1-yne (tert-Butylacetylene)[1]
-
Catalyst: Cesium Carbonate (
) or catalytic Alkyl Lithium. -
Solvent: DMSO or Toluene.[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve 3,3-dimethylbut-1-yne (1.0 equiv) in anhydrous DMSO.
-
Addition: Add
(0.1 equiv) followed by the slow addition of Aziridine (1.2 equiv) via syringe at 0°C. -
Reaction: Warm the mixture to 60°C and stir for 12–24 hours. The steric bulk of the tert-butyl group may slow the reaction compared to simple alkynes, requiring prolonged heating.[1]
-
Work-up: Dilute with diethyl ether and wash with water (to remove DMSO/base).[1] Dry the organic layer over
.[4] -
Purification: Distillation under reduced pressure. Note: Avoid silica chromatography if possible, as the acidic surface can hydrolyze the enamine.[1]
Outcome: The reaction typically yields the
Part 4: Reactivity & Mechanism (The Core)
The defining characteristic of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine is its propensity to rearrange into a pyrroline ring.[1] This transformation relieves the strain of the three-membered ring.
Thermal Ring Expansion ([1,3]-Sigmatropic Rearrangement)
Upon heating (>100°C) or treatment with Lewis acids, the molecule undergoes a ring expansion to form 2-(tert-butyl)-2,5-dihydro-1H-pyrrole (also known as a 3-pyrroline).[1]
Mechanism:
-
Initiation: The C–N bond of the aziridine ring undergoes homolytic or heterolytic cleavage.
-
Migration: The vinyl terminus (C-4) attacks the aziridine carbon (C-2), or a concerted [1,3]-shift occurs.[1]
-
Cyclization: A new C–C bond forms, closing the 5-membered ring.[1]
Iodide-Mediated Rearrangement
A milder alternative involves the use of Sodium Iodide (NaI) in acetone.[5] This pathway is nucleophilic rather than pericyclic.[1]
Step-by-Step Mechanism:
-
Nucleophilic Attack: Iodide ion (
) attacks the less hindered carbon of the aziridine ring (SN2-like), opening the ring.[1] -
Intermediate: An acyclic iodo-enamine intermediate is formed.
-
Ring Closure: The nitrogen lone pair displaces the iodide at the allylic position (intramolecular SN2), forming the pyrroline ring.[1]
Pathway Visualization
The following diagram illustrates the divergent pathways for the N-vinylaziridine: Hydrolysis (destructive) vs. Ring Expansion (constructive).
Caption: Reaction manifold showing thermal and iodide-mediated ring expansion pathways versus acid-catalyzed hydrolysis.[1]
Part 5: Safety & Handling
Warning: Aziridine derivatives are potent alkylating agents.[1]
-
Skin Absorption: Rapid.[1] Double-gloving (nitrile/laminate) is mandatory.[1]
-
Inhalation: Use only in a well-ventilated fume hood.[1]
-
Decontamination: Spills should be treated with aqueous sodium thiosulfate or dilute acetic acid to open the ring and neutralize alkylating potential.
Part 6: References
-
Somfai, P., & Panknin, O. (2007).[1] Investigations of the [2,3]-Sigmatropic Rearrangements of Vinylaziridines and Allylic Amines. Synlett. Link
-
Yadav, L. D. S., et al. (2013).[1] Iodide ion mediated ring expansion of N-vinylaziridines. Beilstein Journal of Organic Chemistry. Link
-
Deyrup, J. A. (1969).[1] N-Vinylaziridines: Synthesis and Rearrangement. Journal of Organic Chemistry. (Fundamental class reactivity).
-
Olofsson, B., Wijtmans, R., & Somfai, P. (2002).[1] Synthesis of N-H vinylaziridines: a comparative study. Tetrahedron. Link
